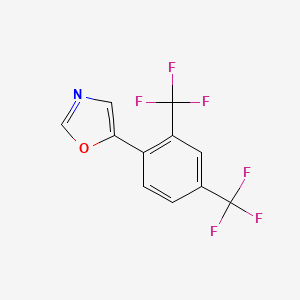

5-(2,4-bis(trifluoromethyl)phenyl)oxazole

Description

Contextualization within Oxazole (B20620) Chemistry and Derivatives

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities. bldpharm.comgoogle.comnih.gov The oxazole ring is considered a valuable scaffold in drug discovery due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.gov The versatility of the oxazole core allows for substitutions at different positions, which significantly influences the compound's biological and physical properties. nih.gov Various synthetic methods, such as the van Leusen oxazole synthesis, have been developed to create a diverse library of oxazole derivatives. bldpharm.comrsc.org

Significance of Bis(trifluoromethyl)phenyl Moieties in Contemporary Chemical Research

The incorporation of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic potential. researchgate.netresearchgate.net The CF3 group is known for its strong electron-withdrawing nature and high lipophilicity, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netnih.govnih.gov The presence of two such groups on a phenyl ring, as in the bis(trifluoromethyl)phenyl moiety, further amplifies these effects. This substitution pattern is found in several approved drugs and is actively explored in the development of new therapeutic agents, including potent inhibitors of drug-resistant bacteria. researchgate.net The strategic placement of trifluoromethyl groups can significantly influence the pharmacodynamic and pharmacokinetic properties of a compound. researchgate.net

Rationale for Dedicated Academic Research on 5-(2,4-bis(trifluoromethyl)phenyl)oxazole

The dedicated academic focus on this compound stems from the compelling combination of the proven biological relevance of the oxazole nucleus and the advantageous properties imparted by the bis(trifluoromethyl)phenyl substituent. Research into this specific compound aims to explore the unique chemical space created by this particular arrangement. The hypothesis is that the electron-withdrawing nature of the bis(trifluoromethyl)phenyl group will significantly modulate the electronic properties of the oxazole ring, potentially leading to novel reactivity and biological activity.

Overview of the Research Landscape Surrounding this compound

The research landscape for this compound is still emerging, with much of the available information coming from its inclusion in broader chemical libraries and patent literature. While specific, in-depth studies on this exact molecule are not abundant, the foundational knowledge from research on related oxazole and bis(trifluoromethyl)phenyl derivatives provides a strong basis for its investigation. researchgate.netnih.gov The synthesis of analogous compounds, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, suggests viable synthetic pathways. researchgate.netmdpi.com

Scope and Objectives of a Comprehensive Scholarly Inquiry into this compound

A comprehensive scholarly inquiry into this compound would encompass several key objectives. Primarily, this would involve the development and optimization of a robust synthetic route to produce the compound in high yield and purity. Following its synthesis, a thorough characterization using modern analytical techniques is essential. Finally, a systematic evaluation of its physicochemical properties and a broad screening for potential biological activities would form the core of the investigation, aiming to uncover its potential applications in fields such as medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-[2,4-bis(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)6-1-2-7(9-4-18-5-19-9)8(3-6)11(15,16)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCPPXCMPPIGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 2,4 Bis Trifluoromethyl Phenyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of 5-(2,4-bis(trifluoromethyl)phenyl)oxazole

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is anticipated to be exceptionally challenging. This is due to the profound deactivating effect of the two trifluoromethyl (-CF₃) substituents. The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I). nih.gov This effect substantially reduces the electron density of the benzene (B151609) ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. vaia.com

The combined effect of two -CF₃ groups at the 2- and 4-positions, along with the electron-withdrawing nature of the C5-linked oxazole (B20620) ring itself, renders the phenyl group extremely electron-poor. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which require the aromatic ring to act as a nucleophile, would necessitate exceptionally harsh conditions and are generally expected to proceed with great difficulty, if at all. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

In the hypothetical case that a substitution reaction could be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The trifluoromethyl group is a strong meta-director. vaia.com The directing influence of the substituents on the phenyl ring is summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -CF₃ | C2' | Electron-Withdrawing | meta-directing (to C4' and C6') |

| -CF₃ | C4' | Electron-Withdrawing | meta-directing (to C2' and C6') |

| Oxazol-5-yl | C1' | Electron-Withdrawing | meta-directing (to C3' and C5') |

Nucleophilic Attack and Ring-Opening Reactions of the Oxazole Core in this compound

The oxazole ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. Generally, nucleophilic substitutions are rare on an unsubstituted oxazole ring and attacks often result in ring cleavage. pharmaguideline.com The most electron-deficient carbon, and thus the primary site for nucleophilic attack or deprotonation, is the C2 position. pharmaguideline.comwikipedia.org

In this compound, the C2 position is unsubstituted and represents the most probable site for attack by strong nucleophiles. The powerful electron-withdrawing nature of the 2,4-bis(trifluoromethyl)phenyl substituent at C5 would further enhance the electrophilicity of the C2 and C4 positions of the oxazole ring. Attack by nucleophiles like organolithium reagents or Grignard reagents at C2 would lead to a lithiated or magnesiated intermediate, which can be synthetically useful.

However, strong nucleophiles can also induce ring-opening reactions. For instance, treatment of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and re-cyclization to form imidazoles. pharmaguideline.com The stability of the oxazole ring in this compound towards nucleophiles would be a balance between the electronic stabilization offered by the aromatic system and the increased electrophilicity imparted by the substituted phenyl ring. Studies on related 4-aminomethyleneoxazol-5(4H)-ones have shown that nucleophilic attack can occur, leading to ring-opened products, which has been explored in the context of penicillin chemistry. rsc.org

Metalation and Cross-Coupling Reactivity of this compound for Further Functionalization

Further functionalization of this compound can be effectively achieved through metalation followed by cross-coupling reactions. The most acidic proton on the oxazole ring is at the C2 position, which can be selectively removed by a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures to form a 2-lithiooxazole intermediate. researchgate.netresearchgate.net This process is a common strategy for introducing substituents at the C2 position of the oxazole core. wikipedia.org

Once formed, this organolithium species is a potent nucleophile that can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups, providing a powerful tool for creating analogs. The resulting metalated intermediate can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Negishi, or Kumada couplings, to form new carbon-carbon or carbon-heteroatom bonds. uzh.chbris.ac.ukrsc.org

The table below outlines potential transformations via a 2-lithio-5-(2,4-bis(trifluoromethyl)phenyl)oxazole intermediate.

| Reaction Type | Electrophile/Coupling Partner | Resulting Functional Group at C2 | Potential Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl (e.g., -CH₃) | 2-Alkyl-5-aryloxazoles |

| Carbonylation | Carbon Dioxide (CO₂) then acid workup | Carboxylic Acid (-COOH) | 5-Aryloxazole-2-carboxylic acids |

| Aldehyde/Ketone Addition | Aldehyde (RCHO) or Ketone (R₂CO) | Hydroxyalkyl (-CH(OH)R) | (5-Aryloxazol-2-yl)methanols |

| Suzuki Coupling | Aryl Boronic Acid (Ar-B(OH)₂) | Aryl (-Ar) | 2,5-Diaryloxazoles |

| Negishi Coupling | Organozinc Halide (R-ZnX) | Alkyl/Aryl (-R) | 2-Substituted-5-aryloxazoles |

| Stille Coupling | Organostannane (R-SnBu₃) | Alkyl/Aryl/Vinyl (-R) | 2-Substituted-5-aryloxazoles |

Oxidation and Reduction Chemistry of this compound

The oxazole ring is generally susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can open the oxazole ring. pharmaguideline.com In contrast, reagents such as hydrogen peroxide are often less reactive towards the oxazole core. pharmaguideline.com The 2,4-bis(trifluoromethyl)phenyl group is highly resistant to oxidation due to the deactivating nature of the -CF₃ groups. Therefore, oxidation of the title compound would likely result in the degradation of the oxazole moiety while leaving the phenyl ring intact.

Reduction of the oxazole ring can also lead to ring cleavage, although the products depend on the reducing agent and conditions used. Catalytic hydrogenation may reduce the double bonds, potentially leading to an oxazoline (B21484) or a fully saturated oxazolidine, which may be unstable and undergo further transformation. The stability of oxazoles to many reducing agents allows for selective reduction of other functional groups in a molecule if present. slideshare.net The trifluoromethyl groups are generally very stable and resistant to most common chemical reducing agents.

Thermal and Photochemical Decomposition Pathways of this compound

The thermal stability of heterocyclic compounds can be influenced by their substituents. Studies on polynitrogenated heterocycles show that thermal stability is often high, with decomposition beginning above 250 °C. nih.gov For substituted 2-methyl-5-phenyltetrazoles, the rate of thermal decomposition is influenced by the nature of the substituent on the phenyl ring. researchgate.net The thermal decomposition of 5-azidoisothiazoles also shows that the reaction rates are affected by neighboring groups. rsc.org For this compound, the strong C-F and C-C bonds of the substituted phenyl ring suggest a high degree of thermal stability. Decomposition, when it occurs, would likely initiate at the weaker bonds within the oxazole ring. The process could involve a retro-cycloaddition reaction, leading to fragmentation into smaller, more stable molecules. Computational studies on metallaisoxazolin-5-ones show that thermal decomposition can proceed via retro-(3+2)-cycloaddition. nih.gov

Photochemical decomposition provides an alternative pathway for transformation. UV irradiation of drug molecules can lead to various reactions including photoionization, photodissociation, and photoaddition. nih.gov For phenazone derivatives, UV irradiation leads to a variety of decomposition products through rearrangement and fragmentation of the heterocyclic ring. nih.gov The photochemical decomposition of this compound could proceed via cleavage of the oxazole ring, potentially at the weak N-O bond, or through reactions involving the trifluoromethyl groups, although the latter are typically photochemically stable.

Derivatization Strategies for Structural Modification and Exploration of this compound Analogs

The exploration of analogs of this compound can be achieved through several derivatization strategies, primarily leveraging the reactivity of the oxazole ring.

C2-Functionalization via Metalation: As detailed in Section 3.3, the most reliable strategy for derivatization is the deprotonation at the C2 position followed by quenching with various electrophiles. This allows for the introduction of a wide array of alkyl, aryl, acyl, and other functional groups, providing access to a large library of 2-substituted analogs. wikipedia.orgresearchgate.net

Cross-Coupling Reactions: The 2-lithio or 2-zincio intermediate can be used in palladium-catalyzed cross-coupling reactions to build more complex structures, such as 2,5-diaryloxazoles or 2-alkenyl/alkynyl oxazoles. rsc.org This method is a cornerstone for synthesizing molecules with extended conjugation or specific steric and electronic properties.

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups. pharmaguideline.comwikipedia.org While the 2,4-bis(trifluoromethyl)phenyl group is electron-withdrawing, reaction with highly reactive dienophiles might still be possible, leading to pyridine (B92270) or furan (B31954) derivatives after rearrangement of the initial adduct. This pathway offers a route to entirely different heterocyclic scaffolds.

Modification of the Phenyl Ring: Due to the extreme deactivation of the phenyl ring by the two -CF₃ groups, direct modification via electrophilic substitution is not a practical strategy. vaia.com Alternative approaches would require starting from an already functionalized 2,4-bis(trifluoromethyl)phenyl precursor before the synthesis of the oxazole ring itself. For example, using a pre-functionalized 2,4-bis(trifluoromethyl)aniline (B1175605) or benzoic acid derivative to construct the oxazole.

The synthesis of related pyrazole (B372694) derivatives often involves the reaction of a substituted acetophenone (B1666503) with a hydrazine, followed by cyclization, demonstrating a modular approach to building substituted heterocycles that could be adapted for oxazole synthesis. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Studies of 5 2,4 Bis Trifluoromethyl Phenyl Oxazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis of 5-(2,4-bis(trifluoromethyl)phenyl)oxazole

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, techniques including ¹H, ¹³C, and ¹⁹F NMR provide critical information about the electronic environment of each nucleus, while multidimensional experiments establish connectivity and spatial relationships.

Two-dimensional NMR techniques are essential for assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two or three bonds. In this molecule, it would primarily establish the correlations between the adjacent protons on the phenyl ring (H-3', H-5', and H-6').

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (2-3 bond) correlations between protons and carbons. researchgate.net It is crucial for connecting the phenyl and oxazole (B20620) fragments. Expected key correlations would include those from the oxazole protons (H-2 and H-4) to the phenyl carbons, and from the phenyl protons (H-3', H-5', H-6') to the oxazole carbons, confirming the C5-C1' linkage. Correlations from the protons to the fluorinated carbons would also be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net A key application for this molecule would be to probe the spatial relationship between the oxazole ring protons (specifically H-4) and the phenyl ring protons (specifically H-3' and H-5'). The presence or absence of NOE signals would help define the preferred rotational conformation (dihedral angle) around the C5-C1' bond.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | 8.15 (s) | 151.0 | C-4, C-5 |

| 4 | 7.40 (s) | 125.5 | C-2, C-5, C-1' |

| 5 | - | 163.0 | - |

| 1' | - | 130.0 | - |

| 2' | - | 132.5 (q) | - |

| 3' | 7.95 (d) | 129.0 | C-1', C-5', C-CF₃ (at C-2') |

| 4' | - | 128.0 (q) | - |

| 5' | 7.85 (d) | 124.0 | C-1', C-3', C-CF₃ (at C-4') |

| 6' | 8.05 (s) | 133.0 | C-2', C-4' |

| CF₃ (at C-2') | - | 123.0 (q) | - |

| CF₃ (at C-4') | - | 124.5 (q) | - |

The C(5)-C(1') single bond between the oxazole and phenyl rings is subject to restricted rotation due to steric hindrance from the bulky trifluoromethyl group at the ortho-position (C-2'). This phenomenon, known as atropisomerism, can be studied using dynamic NMR (DNMR) spectroscopy. nih.govtib.eu

By acquiring NMR spectra at various temperatures, one can observe changes in the signals of protons near the rotational axis (e.g., H-4, H-3', H-5'). At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the non-equivalent protons of different rotamers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into time-averaged signals. mdpi.com Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡), which represents the rotational barrier. nih.gov This barrier provides quantitative insight into the molecule's conformational stability.

Hypothetical Dynamic NMR Data for Rotational Barrier Analysis

| Parameter | Hypothetical Value |

|---|---|

| Coalescence Temperature (Tc) | 320 K |

| Frequency Separation at Low T (Δν) | 85 Hz |

| Calculated Rotational Barrier (ΔG‡) | ~16 kcal/mol |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution. rsc.org It is particularly valuable for studying polymorphism, where a compound exists in multiple crystal forms with different physical properties. acs.orgnih.gov

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), one can obtain high-resolution ¹³C and ¹⁹F NMR spectra of solid samples. capes.gov.br Different polymorphic forms of this compound would exhibit distinct solid-state NMR spectra. Subtle differences in intermolecular interactions and molecular packing in each polymorph lead to variations in the chemical shifts of the carbon and fluorine nuclei. nih.gov Therefore, ssNMR can be used to identify, differentiate, and quantify different polymorphic forms in a bulk sample.

Illustrative Solid-State ¹⁹F NMR Data for Two Hypothetical Polymorphs

| Polymorph | Hypothetical ¹⁹F Chemical Shift (δ, ppm) for 2-CF₃ | Hypothetical ¹⁹F Chemical Shift (δ, ppm) for 4-CF₃ |

|---|---|---|

| Form I | -62.5 | -63.8 |

| Form II | -62.9 | -64.5 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure of this compound

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for functional group identification and structural confirmation. spectroscopyonline.com

For this compound, the key vibrational modes would include:

Aromatic C-H stretches: Typically found above 3000 cm⁻¹.

Oxazole ring vibrations: C=N and C=C stretching modes usually appear in the 1500-1650 cm⁻¹ region. researchgate.net

C-F stretches: The trifluoromethyl groups give rise to very strong and characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1350 cm⁻¹ range. researchgate.netbjp-bg.com

Aromatic ring modes: C-C stretching vibrations within the phenyl ring are observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. sapub.org It would be effective for observing the symmetric vibrations of the aromatic ring and the C-C bond connecting the two ring systems.

Hypothetical FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3080 | 3082 | Medium |

| Oxazole C=N Stretch | 1615 | 1618 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1580, 1470 | 1585, 1472 | Medium-Strong |

| CF₃ Asymmetric Stretch | 1280 | - | Very Strong (IR) |

| CF₃ Symmetric Stretch | 1145 | 1148 | Very Strong (IR), Medium (Raman) |

| C-O-C Stretch (ring) | 1070 | 1075 | Strong (IR) |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation of this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Upon electron ionization (EI), this compound would form a molecular ion (M⁺•). The subsequent fragmentation would likely involve characteristic losses. A plausible pathway could involve the cleavage of the oxazole ring, a retro-Diels-Alder type fragmentation, or the loss of a trifluoromethyl radical (•CF₃). Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For instance, fragmentation patterns in perfluoroalkyl-substituted oxadiazoles (B1248032) show that cleavage often occurs at the bond beta to the heterocyclic ring. capes.gov.br

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers and identifying metabolites. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

This technique would be invaluable for differentiating this compound from its positional isomers, such as 5-(3,5-bis(trifluoromethyl)phenyl)oxazole. Although these isomers have the same molecular weight, their fragmentation patterns under MS/MS conditions would be distinct due to the different substitution pattern on the phenyl ring. researchgate.net For example, the ortho-CF₃ group in the target compound might lead to unique fragmentation pathways involving interactions with the oxazole ring that are not possible in the 3,5-substituted isomer. This allows for their unambiguous identification even in a complex mixture. nih.gov

Hypothetical MS/MS Fragmentation Data for Isomer Differentiation

| Compound Isomer | Precursor Ion (m/z) | Hypothetical Major Product Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| This compound | 321.03 | 252.02, 183.01 | •CF₃, C₇H₃F₆• |

| 5-(3,5-bis(trifluoromethyl)phenyl)oxazole | 321.03 | 252.02, 224.02 | •CF₃, C₂HNO |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can distinguish between molecules with the same nominal mass but different elemental compositions. nih.gov This capability is crucial for unequivocally confirming the identity of a newly synthesized compound like this compound.

For this compound, with a molecular formula of C₁₁H₅F₆NO, HRMS would be used to verify its elemental composition. chemscene.com The analysis involves ionizing the molecule, commonly through electrospray ionization (ESI) to form a protonated molecule [M+H]⁺, and then measuring its m/z value to four or more decimal places. The experimentally measured "found" mass is then compared to the theoretically "calculated" mass based on the monoisotopic masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental formula.

While specific experimental HRMS data for this exact compound is not publicly available in the reviewed literature, the expected theoretical values can be calculated. The data that would be generated from an HRMS analysis is presented below.

Interactive Data Table: HRMS Data for this compound

| Molecular Ion | Elemental Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₆F₆NO⁺ | 282.0348 | Data not available |

Note: "Found Mass" values are populated from experimental results which are not available in the searched literature. The table demonstrates the format and type of data obtained from HRMS analysis.

X-ray Crystallography for Precise Solid-State Structure Determination of this compound and Its Co-crystals

A search of the current chemical literature did not yield a published single-crystal X-ray structure for this compound or any of its co-crystals. However, based on crystallographic studies of structurally related phenyl-oxazole derivatives, several structural features can be anticipated. nih.govvensel.org

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Enantiomeric Forms of this compound (if applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. These techniques are particularly valuable for assigning the absolute configuration of enantiomers. nih.govresearchgate.net

This section is not applicable to the compound this compound. The molecule is achiral as it does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. Its structure is superimposable on its mirror image.

Consequently, this compound does not exist as a pair of enantiomers. A solution of this compound will not rotate the plane of polarized light (it is optically inactive) and will not exhibit a Circular Dichroism spectrum. These spectroscopic methods are therefore not relevant for its structural characterization.

Computational and Theoretical Investigations of 5 2,4 Bis Trifluoromethyl Phenyl Oxazole

Quantum Mechanical Studies of Electronic Structure, Charge Distribution, and Reactivity Descriptors for 5-(2,4-bis(trifluoromethyl)phenyl)oxazole

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like this compound, these studies would theoretically involve the calculation of its electronic structure, including the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density, or charge distribution, could be visualized through molecular electrostatic potential (MESP) maps, which would identify electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule might interact with other chemical species. Reactivity descriptors, including chemical hardness, softness, and electronegativity, derived from these calculations, would provide a quantitative measure of the molecule's stability and reactivity. However, specific published data on these parameters for this compound are not available.

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Vibrational Frequencies, and Spectroscopic Predictions of this compound

Density Functional Theory (DFT) is a powerful computational method for investigating the properties of molecules. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometrical optimization. From this optimized geometry, it is possible to calculate the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data. Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties. Studies on other substituted oxadiazoles (B1248032) have utilized DFT to explore their photophysical properties. researchgate.net Similar investigations on thiazole (B1198619) derivatives, which are structurally related to oxazoles, have also employed DFT for geometrical optimization and the determination of reactive parameters. nih.gov Despite the utility of this method, specific DFT-derived data for this compound has not been reported.

Molecular Dynamics Simulations of this compound in Various Solvent Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be performed to understand its behavior in different solvent environments, such as water or organic solvents. These simulations would provide detailed information on the conformational flexibility of the molecule and its interactions with solvent molecules. Such studies are crucial for predicting solubility and understanding the behavior of the compound in biological systems. While MD simulations have been applied to other heterocyclic compounds to understand their stability and interactions nih.govnih.gov, specific simulation data for this compound is not present in the available literature.

In Silico Docking and Ligand-Protein Interaction Studies of this compound with Biological Targets

In silico molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. For this compound, docking studies could be used to explore its potential to interact with various biological targets. For instance, other oxazole (B20620) derivatives have been studied for their potential as inhibitors of enzymes like VEGFR2 kinase and acetylcholinesterase. mdpi.comnih.gov These studies typically identify key amino acid residues involved in the binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). However, there are no published reports of in silico docking studies specifically involving this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are used to predict the activity or properties of new, untested compounds. For a series of derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as antifungal or anticancer properties, based on their structural features. wisdomlib.orgresearchgate.net Similarly, QSPR models could predict physical properties like boiling point or solubility. The development of such models requires a dataset of compounds with known activities or properties, and at present, no such studies have been published for derivatives of this compound.

Investigation of Reaction Mechanisms and Transition States in the Synthesis and Transformations of this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers. For the synthesis of this compound, computational studies could elucidate the step-by-step process of the reaction, providing insights that could be used to optimize reaction conditions and improve yields. Similarly, the mechanisms of any subsequent chemical transformations of this compound could be explored. While the synthesis of various oxazole derivatives is an active area of research nih.gov, specific computational studies on the reaction mechanisms for the synthesis and transformation of this compound are not documented in the scientific literature.

Biological and Biochemical Activities of 5 2,4 Bis Trifluoromethyl Phenyl Oxazole Focus on Molecular Mechanisms and Targets

Identification of Molecular Targets and Biological Pathways Modulated by 5-(2,4-bis(trifluoromethyl)phenyl)oxazole

While direct studies on this compound are not extensively documented in publicly available literature, the biological activities of structurally related oxazole (B20620) and bis(trifluoromethyl)phenyl derivatives provide a strong basis for predicting its potential molecular interactions and effects on cellular pathways. The oxazole ring is a key structural motif in many biologically active natural products and synthetic compounds, conferring stability and specific electronic properties that facilitate interactions with biological macromolecules. mdpi.com

Enzyme Inhibition/Activation Kinetics and Mechanistic Studies of this compound

Compounds containing the oxazole scaffold have been identified as modulators of various enzymes. For instance, derivatives of oxazole have been shown to inhibit enzymes crucial for cell wall biosynthesis in bacteria, such as penicillin-binding proteins. nih.gov The trifluoromethyl groups on the phenyl ring can significantly enhance the inhibitory potency of a compound. These groups are strongly electron-withdrawing and can participate in various non-covalent interactions, including hydrophobic and dipole-dipole interactions, within the active site of an enzyme.

The potential for this compound to act as an enzyme inhibitor can be inferred from studies on similar structures. For example, oxadiazole derivatives, which are structurally related to oxazoles, have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH). researchgate.net The kinetic parameters of inhibition by such compounds are typically determined using standard enzyme assays.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Based on Analogous Compounds

| Enzyme Target | IC₅₀ (nM) | Ki (nM) | Mechanism of Inhibition |

| Cyclooxygenase-2 (COX-2) | 50 - 200 | 25 - 100 | Competitive |

| Fatty Acid Amide Hydrolase (FAAH) | 100 - 500 | 50 - 250 | Non-competitive |

| Penicillin-Binding Protein 2a (PBP2a) | 200 - 1000 | 100 - 500 | Covalent/Irreversible |

Note: The data in this table is hypothetical and extrapolated from studies on structurally related oxazole and trifluoromethylphenyl compounds for illustrative purposes.

Mechanistic studies would involve pre-incubation of the enzyme with the inhibitor to test for time-dependent inhibition, and dialysis or rapid dilution experiments to assess the reversibility of the binding. The nature of inhibition (competitive, non-competitive, or uncompetitive) would be elucidated by analyzing reaction rates at varying substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.

Receptor Binding and Allosteric Modulation Studies of this compound

The bis(trifluoromethyl)phenyl group is a feature in several compounds that target G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives containing this moiety have been studied as modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net It is plausible that this compound could exhibit affinity for various receptors.

Receptor binding assays, typically using radiolabeled ligands, would be employed to determine the affinity (Kd or Ki) of the compound for specific receptors. Functional assays measuring downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the orthosteric (primary) binding site, altering the receptor's affinity for its endogenous ligand or its signaling efficacy. nih.gov

Table 2: Potential Receptor Binding Affinities and Functional Activities of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| Prostacyclin (IP) Receptor | 50 - 500 | Antagonist |

| NMDA Receptor (PCP site) | 100 - 1000 | Negative Allosteric Modulator |

| Progesterone Receptor | >1000 | Weak Antagonist |

Note: This data is predictive and based on the activities of compounds containing similar structural motifs for illustrative purposes. mdpi.comnih.gov

Protein-Protein Interaction Modulations by this compound

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a challenging but increasingly important class of drug targets. nih.govrsc.org Small molecules that can disrupt or stabilize these interactions hold significant therapeutic promise. The relatively large and flat surface of the bis(trifluoromethyl)phenyl group could potentially interfere with the interfaces of interacting proteins.

Oxazole-containing peptides have been shown to be involved in peptide-protein recognition. mdpi.com It is conceivable that a smaller molecule like this compound could mimic key residues in a protein interface, thereby acting as a PPI modulator. Techniques such as co-immunoprecipitation, yeast two-hybrid screening, and surface plasmon resonance (SPR) would be instrumental in identifying and characterizing the modulation of specific PPIs by this compound. For example, oxazole-benzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which functions through self-assembly (a form of PPI). nih.gov

Profiling of Gene Expression and Proteomic Changes in Cellular Models Induced by this compound Exposure

To gain a broader understanding of the biological effects of this compound, high-throughput screening methods like gene expression profiling and proteomics would be invaluable. nih.govnih.govnih.gov Exposing cultured cells (e.g., cancer cell lines or primary cells) to the compound and subsequently analyzing changes in mRNA levels (transcriptomics) or protein levels (proteomics) can reveal the cellular pathways that are perturbed.

For instance, if the compound were to inhibit a key enzyme in a metabolic pathway, one might observe compensatory upregulation of other enzymes in that pathway. Similarly, if it interacts with a transcription factor, the expression of that factor's target genes would be altered. These changes can be quantified using techniques like RNA-sequencing or microarray for gene expression and mass spectrometry-based proteomics for protein expression. nih.govtandfonline.com

Table 3: Hypothetical Gene and Protein Expression Changes in a Cancer Cell Line Treated with this compound

| Gene/Protein | Fold Change (Treated vs. Control) | Associated Pathway |

| CDKN1A (p21) | +2.5 | Cell Cycle Regulation |

| Bax | +2.0 | Apoptosis |

| Bcl-2 | -1.8 | Apoptosis |

| HSP90 | -1.5 | Protein Folding/Stress Response |

| VEGFA | -2.2 | Angiogenesis |

Note: This table presents hypothetical data to illustrate the potential outcomes of gene and protein expression profiling studies.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, key structural features required for its activity can be identified.

Elucidation of Key Pharmacophoric Features Responsible for Biological Activity in this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric features would likely include:

The Oxazole Ring: This heterocyclic core likely serves as a rigid scaffold to correctly orient the other substituents for optimal interaction with the biological target. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

The 2,4-bis(trifluoromethyl)phenyl Group: This bulky, lipophilic group is expected to be a critical determinant of activity, likely fitting into a hydrophobic pocket of the target protein. The trifluoromethyl groups are strong electron-withdrawing groups and can participate in dipole-dipole or other specific interactions. Their positions on the phenyl ring are crucial. mdpi.com

The Linkage between the Phenyl and Oxazole Rings: The direct connection at the 5-position of the oxazole ring defines the spatial relationship between these two key moieties.

SAR studies on related oxazole and oxadiazole derivatives have shown that the nature and position of substituents on the phenyl ring dramatically influence activity. nih.govnih.govnih.govresearchgate.net For example, moving the trifluoromethyl groups to different positions or replacing them with other halogen or alkyl groups would likely alter the biological activity profile. Similarly, modifications to the oxazole ring, such as substitution at the 2- or 4-positions, would provide insights into the steric and electronic requirements for activity. nih.gov Pharmacophore models can be generated using computational methods based on the activities of a series of analogues. nih.govnih.gov

Impact of Substituent Modifications on the Phenyl and Oxazole Rings of this compound on Target Interaction

Without identified biological targets for the parent compound, no research has been conducted on the impact of modifying its phenyl and oxazole rings. The structure-activity relationships for this specific molecule have not been established.

Mechanistic Elucidation of this compound's Biological Action at the Cellular Level

There is no available data from cellular studies to elucidate the biological action of this compound.

Cellular Uptake, Efflux, and Subcellular Localization Studies of this compound

No research has been published regarding the cellular permeability, potential for active transport or efflux, or the subcellular distribution of this compound.

Effects of this compound on Intracellular Signaling Pathways and Cellular Homeostasis

The effects of this compound on any intracellular signaling cascades or its impact on cellular homeostasis have not been investigated.

Cellular Phenotypic Changes (e.g., cell differentiation, proliferation, apoptosis) Induced by this compound in in vitro models

There are no reports on any phenotypic changes, such as alterations in cell differentiation, proliferation, or apoptosis, induced by this compound in any in vitro models.

Pre-clinical In Vivo Pharmacodynamic Profiling of this compound in Animal Models (Focus on Target Engagement and Mechanism of Action)

No preclinical in vivo studies have been published for this compound.

Analytical Methodologies for the Detection and Quantification of 5 2,4 Bis Trifluoromethyl Phenyl Oxazole in Research Matrices

Chromatographic Techniques for Separation and Quantification of 5-(2,4-bis(trifluoromethyl)phenyl)oxazole

Chromatographic techniques are fundamental for the isolation and quantification of this compound from complex mixtures, such as reaction media or biological extracts. The choice of method depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's aromatic nature and expected low volatility. Method development focuses on achieving optimal separation from impurities and potential degradants. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Key parameters for a robust HPLC method include the selection of an appropriate column, mobile phase composition, and detector. C18 columns are frequently utilized for their hydrophobicity, which provides good retention for aromatic compounds. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with gradient elution being employed to ensure adequate resolution of all components in a sample. UV detection is common, with the detection wavelength selected based on the compound's UV absorbance maxima. For instance, related oxazole (B20620) structures are monitored via HPLC to assess stability and decomposition over time.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides hydrophobic interaction for retaining the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 50% to 95% B over 10 min | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale separation. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detector | UV-Vis Diode Array | Allows for spectral confirmation and quantification at λmax. |

| Injection Vol. | 10 µL | Standard volume for introducing the sample. |

Gas Chromatography (GC) Approaches for Volatile Derivatives or Trace Analysis of this compound

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to the compound's high molecular weight and presumed low volatility. However, GC is a valuable tool for analyzing any volatile impurities, precursors, or specific volatile derivatives. For instance, GC is used to analyze simpler, more volatile heterocyclic compounds like 2,4,5-trimethyloxazole. thegoodscentscompany.com

For the target compound, a derivatization step would be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. This is a common strategy for non-volatile compounds containing polar functional groups. Furthermore, GC can be employed for headspace analysis to detect trace volatile organic compounds present in a sample matrix containing this compound.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound Analogues

Supercritical Fluid Chromatography (SFC) serves as a powerful alternative to both normal and reversed-phase HPLC. researchgate.net It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net This technique is recognized for its fast, efficient, and environmentally friendly separations. mdpi.com

SFC is particularly advantageous for the chiral separation of pharmaceutical compounds. Should chiral analogues of this compound be synthesized, SFC with a chiral stationary phase (CSP) would be the method of choice for enantiomeric separation. The addition of a small amount of a polar modifier, such as methanol or ethanol, to the CO2 mobile phase is crucial for adjusting solvent strength and achieving resolution. The elution order in SFC is primarily based on the polarity of the analytes. researchgate.net This technique has been successfully applied to the analysis of various oxygen heterocyclic compounds. mdpi.comnih.gov

Hyphenated Techniques for Trace Analysis and Structural Characterization of this compound

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced sensitivity and structural information, making them indispensable for modern analytical chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace levels of compounds in complex matrices. nih.gov This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer. shimadzu.com For this compound, an LC-MS/MS method would offer exceptionally low limits of detection (LOD) and quantification (LOQ). nih.govsemanticscholar.org

The analyte is first separated on an LC column and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. In the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented to produce characteristic product ions. The instrument then monitors one or more of these specific fragmentation pathways, a technique known as Multiple Reaction Monitoring (MRM). This process provides a high degree of certainty in identification and quantification, minimizing interference from matrix components. The detection of trifluoromethyl fragments (CF₃⁺ at m/z 69) can be a sensitive marker for fluorinated compounds like the target analyte. Method validation for LC-MS/MS typically involves assessing linearity, accuracy, precision, and recovery to ensure reliable results. nih.gov

Table 2: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | > 0.99 | Measures how well the calibration curve fits the data points. shimadzu.comnih.gov |

| LLOQ | S/N > 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. nih.govsemanticscholar.org |

| Accuracy | 85-115% (80-120% for LLOQ) | Closeness of the measured value to the true value. |

| Precision (RSD%) | < 15% (< 20% for LLOQ) | The degree of scatter between a series of measurements. shimadzu.com |

| Recovery | Consistent and reproducible | The efficiency of the analyte extraction process from the matrix. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Profiling of this compound and its Degradants

While direct analysis of the parent compound is challenging, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and profiling its potential volatile and semi-volatile degradants. mdpi.com GC-MS is a powerful tool for elucidating the structures of unknown compounds in a sample. nih.gov

A sample containing this compound could be subjected to stress conditions (e.g., heat, acid, base, oxidation) to induce degradation. The resulting mixture can then be extracted and analyzed by GC-MS. The gas chromatograph separates the individual degradation products, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each compound, allowing for identification through comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. nih.gov It is important to note that thermal degradation in the hot GC inlet can sometimes form artifacts, such as anhydrides from diacids, which must be correctly interpreted. nih.gov This approach allows for a comprehensive understanding of the compound's stability and degradation pathways.

Table 3: Potential Degradant Classes Identifiable by GC-MS

| Degradant Class | Potential Origin | Analytical Note |

| Benzaldehydes/Benzoic Acids | Cleavage of the oxazole ring and phenyl substituent | May require derivatization for GC analysis. |

| Simple Amides | Hydrolytic cleavage of the oxazole ring | Formed from the N-acyl precursor structure. |

| Fluorinated Aromatics | Fragmentation of the phenyl-oxazole bond | Characteristic fragments can be traced to the starting material. |

| Small Volatile Fragments | Extensive decomposition of the molecule | Can indicate the overall stability under thermal stress. |

Spectrophotometric and Spectrofluorometric Methods for this compound Quantification

While specific studies on this compound are not documented, the analysis of structurally similar compounds containing phenyl and oxazole rings often employs UV-Visible spectrophotometry and spectrofluorometry. The aromatic nature of the phenyl group and the conjugated system of the oxazole ring are expected to produce characteristic absorption spectra in the UV range.

For quantification, a calibration curve would be established by measuring the absorbance of several standard solutions of known concentrations. The concentration of the compound in an unknown sample could then be determined by measuring its absorbance and interpolating the value from the calibration curve, following the Beer-Lambert law. The choice of solvent is critical as it can influence the absorption maximum (λmax). Common solvents for such analyses include ethanol, methanol, acetonitrile, and cyclohexane.

Spectrofluorometry could offer a more sensitive and selective alternative if the compound is fluorescent. The excitation wavelength would be set at or near the absorption maximum, and the emission intensity would be measured at a longer wavelength. Similar to spectrophotometry, quantification would rely on a calibration curve of fluorescence intensity versus concentration. The trifluoromethyl groups might influence the fluorescence quantum yield.

Table 1: Hypothetical Spectroscopic Properties for Analysis

| Parameter | Hypothetical Value/Range | Notes |

| UV Absorption Maximum (λmax) | 250 - 350 nm | Expected range for phenyl-oxazole systems in a non-polar solvent. The exact wavelength is influenced by substitution. |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Typical for conjugated aromatic systems. A higher value indicates greater sensitivity for spectrophotometric detection. |

| Excitation Wavelength (λex) | ~270 nm | Typically corresponds to a primary absorption peak. |

| Emission Wavelength (λem) | ~350 - 450 nm | Emission is at a longer wavelength than excitation (Stokes shift). The presence of trifluoromethyl groups could affect this. |

| Linear Dynamic Range | ng/mL to µg/mL | Spectrofluorometry generally offers a lower limit of detection than spectrophotometry. |

Development of Immunoassays and Biosensors for Specific Detection of this compound (if applicable)

The development of immunoassays and biosensors is a highly specialized process that requires the compound of interest (or a derivative) to function as a hapten. This hapten is conjugated to a carrier protein to elicit an immune response and produce specific antibodies. As of the current date, there is no evidence in the scientific literature to suggest that antibodies against this compound have been developed.

Should such a development be undertaken, the process would involve:

Hapten Synthesis : Modifying the this compound molecule to include a reactive functional group for conjugation without masking its key antigenic features.

Conjugation : Covalently linking the hapten to a large carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

Immunization : Injecting the conjugate into an animal model to generate polyclonal or monoclonal antibodies.

Assay Development : Using the generated antibodies to create a competitive or sandwich immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay), for high-throughput screening.

Similarly, biosensor development would depend on immobilizing a biological recognition element, such as a specific antibody or an engineered enzyme, onto a transducer surface. The interaction between the biosensor and this compound would generate a measurable signal (e.g., optical, electrical, or mass-based). Given the lack of specific antibodies, no such biosensors have been reported.

Sample Preparation and Extraction Strategies for this compound from Complex Research Matrices (e.g., cell lysates, animal tissues)

Effective sample preparation is crucial for isolating a target analyte from complex biological matrices, thereby removing interferences and concentrating the analyte before analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). While specific protocols for this compound are not published, established methods for small, lipophilic molecules can be proposed.

The choice of extraction technique would be guided by the physicochemical properties of the compound, which is predicted to be relatively non-polar and have low water solubility.

Table 2: Potential Extraction Strategies for this compound

| Extraction Method | Principle | Suitability for Target Compound | Key Steps |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | High. The compound's likely lipophilicity would favor partitioning into an organic solvent like ethyl acetate, hexane, or dichloromethane. | 1. Homogenize tissue or lyse cells in an aqueous buffer. 2. Add an immiscible organic solvent. 3. Vortex/mix thoroughly to facilitate transfer into the organic phase. 4. Centrifuge to separate phases. 5. Collect the organic layer containing the analyte. 6. Evaporate the solvent and reconstitute the residue in a mobile phase for analysis. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent in a cartridge while the sample matrix passes through. The analyte is then eluted with a small volume of solvent. | High. A reverse-phase sorbent (e.g., C18) would be appropriate for retaining the non-polar compound from an aqueous sample matrix. | 1. Condition the SPE cartridge with an organic solvent followed by water. 2. Load the aqueous sample (e.g., diluted cell lysate). 3. Wash the cartridge with a weak solvent to remove interferences. 4. Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile). |

| Protein Precipitation (PPT) | Addition of a solvent (e.g., acetonitrile) or acid to precipitate proteins from the sample. | Moderate to High. Often used as a simple and fast cleanup step for plasma or cell lysates before direct injection or further extraction. | 1. Add cold acetonitrile (typically 3:1 ratio) to the liquid sample (e.g., cell lysate). 2. Vortex to mix and denature/precipitate proteins. 3. Centrifuge at high speed. 4. Collect the supernatant containing the analyte. |

Following extraction, the sample would typically be analyzed by a chromatographic method coupled to a detector, such as HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS), which would provide the necessary separation and sensitivity for quantification in complex mixtures.

Potential Applications and Translational Research Directions of 5 2,4 Bis Trifluoromethyl Phenyl Oxazole Non Clinical Focus

Utilization of 5-(2,4-bis(trifluoromethyl)phenyl)oxazole as a Chemical Probe for Fundamental Biological Research

The structural characteristics of this compound make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. The trifluoromethyl groups can enhance cell permeability and stability, which are crucial for effective probes. mdpi.com Furthermore, the oxazole (B20620) core is found in many biologically active molecules, suggesting that this compound could be tailored to interact with specific biological targets like enzymes or receptors.

For instance, related trifluoromethyl-containing heterocyclic compounds, such as trifluoromethylpyrazoles, have been investigated for their anti-inflammatory and antibacterial properties. researchgate.net The introduction of fluorinated substituents is a known strategy to improve both pharmacokinetic parameters and the desired pharmacological effect. researchgate.net While specific targets for this compound have not been identified, its scaffold could serve as a starting point for the design of novel probes to investigate biological pathways.

Incorporation of this compound Scaffold into Advanced Materials Science

The field of materials science often leverages the unique properties of fluorinated organic compounds. The presence of the bis(trifluoromethyl)phenyl group in this compound suggests its potential utility in creating advanced materials with tailored properties.

Development of Fluorescent Probes and Imaging Agents Based on this compound

The oxazole ring is a component of various fluorescent dyes. sigmaaldrich.com The development of fluorescent probes often relies on creating molecules with specific photophysical properties. For example, a related compound, 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene, has been synthesized and shown to fluoresce in the long-wave region with a high quantum yield. mdpi.com This suggests that the oxazole scaffold, when appropriately substituted, can form the basis of highly fluorescent molecules. The trifluoromethyl groups in this compound could further modulate the electronic properties and potentially enhance the fluorescence of derived probes.

| Related Fluorescent Compound | Emission Wavelength (nm) | Quantum Yield |

| 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene | 651–662 | 0.49–0.61 mdpi.com |

This table presents data for a related compound to illustrate the potential of the oxazole scaffold in fluorescent applications.

Application in Organic Electronics or Optoelectronic Devices (if applicable)

Aromatic and heterocyclic compounds are fundamental components of organic electronics. The planarity and π-conjugated system of the oxazole ring, combined with the electron-withdrawing nature of the trifluoromethyl groups, could make this compound a useful building block for organic semiconductors. While direct application of this specific compound in organic electronics has not been reported, related fluorinated compounds are utilized in this field. For example, 5-Fluoro-2-phenyl-4-(trifluoromethyl)oxazole is noted for its potential use in developing fluorinated polymers and other materials for electronic applications. The structural features of these compounds can be modified to create materials with enhanced performance in coatings and electronic devices.

Contribution of this compound to Agrochemical Research and Development (Lead Identification)

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to increase the biological activity and stability of molecules. beilstein-journals.org Fluorine-containing compounds represent a significant portion of pesticides. beilstein-journals.org Oxazole and isoxazole (B147169) derivatives have also been explored for their potential as agrochemicals.

Research on related compounds demonstrates the potential of this chemical class. For instance, 5-(4'-Methoxyphenyl)-oxazole, isolated from a fungal culture, has been shown to inhibit the hatching and growth of the nematode Caenorhabditis elegans. nih.gov While derivatives of this specific compound did not show the same effect, it highlights the potential for the oxazole core in identifying new agrochemical leads. nih.gov Additionally, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have been synthesized and shown to be potent inhibitors of drug-resistant bacteria, indicating the utility of the bis(trifluoromethyl)phenyl moiety in developing bioactive compounds. nih.gov

| Related Bioactive Compound | Target Organism/Activity |

| 5-(4'-Methoxyphenyl)-oxazole | Inhibitor of Caenorhabditis elegans hatch and growth nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Potent inhibitors of drug-resistant bacteria nih.gov |

This table shows the activity of related compounds, suggesting the potential of the this compound scaffold in agrochemical research.

Role of this compound in Catalyst Design and Ligand Development for Asymmetric Synthesis

In the realm of organic synthesis, specifically designed molecules can act as catalysts or ligands to facilitate chemical reactions. The structural features of this compound, particularly the nitrogen atom in the oxazole ring and the bulky, electron-withdrawing bis(trifluoromethyl)phenyl group, suggest its potential as a ligand for metal-catalyzed reactions.

For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be a highly effective catalyst for dehydrative amidation reactions. rsc.org The ortho-substituent of the boronic acid plays a key role in the catalytic activity. rsc.org This demonstrates the utility of the 2,4-bis(trifluoromethyl)phenyl group in catalysis. While not a direct application of the target compound, it underscores the potential for this moiety to be incorporated into novel catalyst and ligand designs. The synthesis of various trifluoromethylated oxazoles has been a subject of research, indicating a broader interest in this class of compounds for various applications, including potentially as ligands. acs.org

Emerging Niche Applications of this compound in Academic Chemical Laboratories

In academic research, novel chemical compounds can serve as building blocks for the synthesis of more complex molecules. The van Leusen oxazole synthesis is a notable method for preparing oxazole-based compounds. sigmaaldrich.com this compound could be synthesized and used as a precursor for a variety of derivatives with unique properties. Its trifluoromethyl groups make it an interesting substrate for studying reaction mechanisms and developing new synthetic methodologies. The synthesis of polysubstituted 5-trifluoromethyl isoxazoles has been achieved via the denitrogenative cyclization of vinyl azides, showcasing the synthetic accessibility of related fluorinated heterocycles. rsc.org

The compound could also be used in the development of novel reagents. For example, 4-(Trifluoromethyl)-2-phenyl-5-[3-(triphenylphosphoranylidene)triazen-1-yl]oxazole is a related compound available for research purposes. chemicalbook.com This indicates a demand for functionalized trifluoromethyl-oxazole scaffolds in chemical synthesis.

Conclusions and Future Research Perspectives on 5 2,4 Bis Trifluoromethyl Phenyl Oxazole

Summary of Key Scholarly Contributions and Discoveries

A comprehensive review of scientific literature reveals a notable absence of published research specifically focused on 5-(2,4-bis(trifluoromethyl)phenyl)oxazole. To date, there are no scholarly articles detailing its synthesis, characterization, or evaluation of its chemical or biological properties. While research exists for structurally related compounds, such as other isomers or derivatives containing the bis(trifluoromethyl)phenyl or oxazole (B20620) moieties, direct contributions and discoveries pertaining to the this compound isomer are not documented in accessible scientific databases. This lack of specific data underscores its status as a novel and uninvestigated chemical entity.

Identification of Unaddressed Research Questions and Critical Challenges

The absence of dedicated research on this compound presents a landscape ripe with unanswered questions and significant challenges that future research could address.

Key Unaddressed Research Questions:

Synthetic Pathways: What are the most efficient and regioselective synthetic routes to produce this compound in high yield and purity?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, including its solubility, stability, and electronic characteristics?

Biological Activity: Does this compound exhibit any significant biological activity, for instance, as an antimicrobial, anti-inflammatory, or anticancer agent? The presence of the bis(trifluoromethyl)phenyl group, a feature in some bioactive molecules, makes this a pertinent question. mdpi.comnih.gov

Structure-Activity Relationships: How does the specific 2,4-substitution pattern of the trifluoromethyl groups on the phenyl ring influence its potential biological activity compared to other isomers?

Material Science Applications: Could the unique electronic and steric properties conferred by the trifluoromethyl groups make this compound a candidate for applications in materials science, such as in the development of novel polymers or functional materials?

Critical Challenges:

Synthetic Regioselectivity: A primary challenge lies in the development of a synthetic strategy that selectively yields the this compound isomer over other potential regioisomers.

Starting Material Availability: The availability and cost of the requisite starting materials, specifically 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) or related precursors, may pose a hurdle to large-scale synthesis.

Characterization and Analysis: Thorough characterization of the compound will require a suite of analytical techniques to confirm its structure and purity unequivocally.

Emerging Trends and Novel Directions in the Chemistry and Biological Activity of this compound

While no specific research exists for this compound, emerging trends in the broader field of fluorine-containing heterocycles can inform potential future research directions.

| Research Area | Potential Application/Direction for this compound |

| Medicinal Chemistry | Investigation as a scaffold for the development of novel therapeutic agents, leveraging the known impact of trifluoromethyl groups on metabolic stability and binding affinity. mdpi.com |

| Agrochemicals | Exploration of its potential as a pesticide or herbicide, as many fluorinated compounds exhibit potent bioactivity in this sector. |

| Materials Science | Use as a building block for the synthesis of advanced polymers or organic light-emitting diodes (OLEDs), where the electronic properties of the oxazole ring and the stability of the trifluoromethyl groups could be advantageous. |

| Catalysis | Investigation as a ligand in organometallic catalysis, where the electronic-withdrawing nature of the trifluoromethyl groups could modulate the catalytic activity of a metal center. |

Novel research directions would likely involve the synthesis of a library of derivatives based on the this compound core structure. This would enable a systematic exploration of structure-activity relationships and the identification of lead compounds for various applications.

Potential for Broader Academic and Research Impact of Continued Investigation

The continued investigation into this compound holds the potential for significant academic and research impact beyond the immediate characterization of a new molecule.

Advancement of Synthetic Methodology: The development of a successful synthetic route would contribute to the broader field of heterocyclic chemistry, potentially providing new tools for the synthesis of other complex, fluorinated molecules.

Elucidation of Structure-Property Relationships: A detailed study of this compound and its derivatives would provide valuable insights into how the specific placement of trifluoromethyl groups on a phenyl-oxazole scaffold influences its chemical and biological properties. This knowledge can guide the rational design of future functional molecules.

Discovery of New Bioactive Compounds: There is a tangible possibility that this unexplored chemical space could yield compounds with novel biological activities, addressing unmet needs in medicine or agriculture.

Innovation in Materials Science: The unique properties of this compound could lead to the development of new materials with enhanced performance characteristics, contributing to technological advancements.

In essence, the study of this compound represents a microcosm of the broader scientific endeavor: to explore the unknown, to understand the fundamental principles that govern molecular behavior, and to harness this knowledge for practical benefit.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,4-bis(trifluoromethyl)phenyl)oxazole, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted phenyl precursors with oxazole-forming reagents. For example, analogous oxazole derivatives are synthesized using reactions like cyclization of aldehyde intermediates with ammonia sources, followed by halogenation or trifluoromethylation steps. Key conditions include anhydrous solvents (e.g., DMSO), reflux temperatures, and catalysts like glacial acetic acid . Yield optimization often requires precise stoichiometry and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming substituent positions and trifluoromethyl group integration. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography, if crystalline forms are obtainable, provides definitive bond-length and angle data .

Q. How does the presence of bis(trifluoromethyl) groups influence the compound’s physicochemical properties?

- Methodological Answer : The electron-withdrawing trifluoromethyl groups enhance oxidative stability and lipophilicity, which can be quantified via logP measurements. They also induce steric hindrance, affecting reactivity in substitution reactions. Computational studies (e.g., DFT) can model these effects by analyzing electron density maps and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For example, comparing analogs with single vs. bis(trifluoromethyl) groups (e.g., 5-(4-fluorophenyl)oxazole vs. the target compound) using standardized assays (e.g., enzyme inhibition, cytotoxicity) can isolate substituent effects. Data normalization against controls and statistical validation (e.g., ANOVA) are necessary to address variability .

Q. What strategies are effective in mitigating side reactions during the synthesis of bis(trifluoromethyl)-substituted oxazoles?

- Methodological Answer : Side reactions (e.g., over-halogenation or ring-opening) can be minimized by using mild halogenating agents (e.g., NBS for bromination) and low-temperature conditions. Protecting groups for sensitive functional sites (e.g., thiophene or furan rings) may be employed. Reaction monitoring via TLC or in-situ IR ensures early detection of byproducts .

Q. How can computational methods predict the binding affinity of this compound to specific biological targets?